molecular formula C14H12ClN3O B2944574 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile CAS No. 338412-23-0

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile

Cat. No.: B2944574
CAS No.: 338412-23-0
M. Wt: 273.72
InChI Key: HEIZQPUDKJHMJB-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, an amino group, and a methoxynicotinonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with 4-methoxynicotinonitrile under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzamide
  • 2-Amino-4-methoxybenzamide
  • 2-Amino-5-chlorobenzamide

Uniqueness

Compared to similar compounds, 2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxynicotinonitrile moiety, in particular, provides unique properties that are not present in other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-13-6-7-17-14(12(13)8-16)18-9-10-2-4-11(15)5-3-10/h2-7H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIZQPUDKJHMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NCC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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